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Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 3-(2-

Bromophenoxy)piperidine hydrochloride. While direct extensive research on this specific

molecule is limited, this document synthesizes available data and provides expert-driven

insights based on analogous compounds. The guide covers chemical identity, physicochemical

properties, a proposed synthesis pathway, safety protocols, and a discussion of its potential

applications in research and drug development. This document is intended for an audience of

researchers, scientists, and professionals in the field of medicinal chemistry and pharmacology.

Introduction and Chemical Identity
The compound of interest, referred to as "2-Bromophenyl 3-piperidinyl ether
hydrochloride," is more precisely identified by its IUPAC name, 3-(2-Bromophenoxy)piperidine

hydrochloride. This nomenclature clarifies the molecular architecture: a 2-bromophenoxy

moiety is attached to the third position of a piperidine ring, which is protonated to form the

hydrochloride salt. This compound belongs to the class of aryl piperidinyl ethers, a structural

motif present in numerous biologically active molecules. The bromophenyl group, combined
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with the piperidine heterocycle, suggests potential interactions with various biological targets,

making it a compound of interest for medicinal chemistry and pharmacological research.

The free base form of this compound is identified as 3-(2-Bromophenoxy)piperidine.[1]

Physicochemical Properties
The fundamental physicochemical properties of the free base, 3-(2-Bromophenoxy)piperidine,

are crucial for understanding its behavior in biological and chemical systems. These properties

influence its solubility, membrane permeability, and potential for intermolecular interactions.

Property Value Source

Molecular Formula C11H14BrNO PubChem[1]

Molecular Weight 256.14 g/mol PubChem[1]

XLogP3 2.7 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 2 PubChem[1]

Topological Polar Surface Area 21.3 Å² PubChem[1]

Complexity 177 PubChem[1]

For the hydrochloride salt, the molecular weight is 292.60 g/mol and the molecular formula is

C11H15BrClNO.

Synthesis and Characterization
While specific literature detailing the synthesis of 3-(2-Bromophenoxy)piperidine hydrochloride

is not readily available, a plausible and efficient synthetic route can be proposed based on

established chemical principles for analogous compounds. The key steps would involve the

synthesis of the 3-hydroxypiperidine precursor, followed by an etherification reaction.
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Proposed Synthesis Workflow
The synthesis can be logically divided into two main stages: the preparation of the 3-

hydroxypiperidine intermediate and its subsequent coupling with 2-bromophenol.

Stage 1: Precursor Synthesis Stage 2: Etherification and Salt Formation

3-Hydroxypyridine

Hydrogenation

H2, Catalyst (e.g., Rh/C)

3-Hydroxypiperidine

3-Hydroxypiperidine

Etherification

2-Bromophenol

e.g., Mitsunobu or Williamson Ether Synthesis

Free Base

Salt_Formation

HCl in ether or isopropanol

3-(2-Bromophenoxy)piperidine HCl

Click to download full resolution via product page

Caption: Proposed two-stage synthesis of 3-(2-Bromophenoxy)piperidine HCl.

Experimental Protocols
Stage 1: Synthesis of 3-Hydroxypiperidine
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The synthesis of 3-hydroxypiperidine can be achieved via the reduction of 3-hydroxypyridine.[2]

[3]

Reaction Setup: To a high-pressure reactor, add 3-hydroxypyridine, a suitable solvent such

as water or ethanol, and a hydrogenation catalyst (e.g., 5% Rhodium on carbon).[2]

Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with

hydrogen gas to a specified pressure (e.g., 5 MPa).[2]

Reaction Conditions: Heat the mixture to a designated temperature (e.g., 90°C) and stir for

an extended period (e.g., 48 hours) until the reaction is complete, monitoring by a suitable

technique like TLC or GC-MS.[2]

Work-up: After cooling and venting the reactor, filter the reaction mixture to remove the

catalyst. The filtrate can then be concentrated under reduced pressure to yield crude 3-

hydroxypiperidine.[2]

Purification: The crude product can be purified by distillation under reduced pressure.[4]

Stage 2: Etherification and Salt Formation

A common method for forming the aryl ether bond is the Mitsunobu reaction or a variation of

the Williamson ether synthesis.

Reaction Setup: In an inert atmosphere, dissolve 3-hydroxypiperidine (with a protected

amine if necessary), 2-bromophenol, and a phosphine reagent (e.g., triphenylphosphine) in a

suitable anhydrous solvent like THF or dichloromethane.

Reagent Addition: Cool the mixture in an ice bath and slowly add a dialkyl azodicarboxylate

(e.g., DEAD or DIAD).

Reaction: Allow the reaction to warm to room temperature and stir until completion, as

monitored by TLC or LC-MS.

Work-up and Purification: Quench the reaction and perform an extractive work-up. The

resulting crude product can be purified by column chromatography.
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Salt Formation: Dissolve the purified 3-(2-Bromophenoxy)piperidine free base in a suitable

solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same

solvent dropwise with stirring. The hydrochloride salt will precipitate and can be collected by

filtration, washed with cold solvent, and dried under vacuum.

Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of

analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical

structure and connectivity.

Mass Spectrometry (MS): To verify the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(2-Bromophenoxy)piperidine hydrochloride is

not widely available, hazard information can be inferred from similar compounds like 3-(2-

chlorophenoxy)piperidine hydrochloride.

Potential Hazards:

Causes skin irritation (H315).

Causes serious eye irritation (H319).

May cause respiratory irritation (H335).

Recommended Precautions:

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection.

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash

hands thoroughly after handling.
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Storage: Store in a well-ventilated place. Keep the container tightly closed.

Potential Applications and Research Directions
The structural features of 3-(2-Bromophenoxy)piperidine hydrochloride suggest its potential as

a valuable scaffold in medicinal chemistry.

Central Nervous System (CNS) Research
Many piperidine derivatives are known to interact with CNS targets. The combination of the

piperidine ring and a substituted phenyl group is a common motif in compounds designed to

modulate neurotransmitter systems. For instance, related bromophenyl-piperidine structures

have been investigated for their potential as neuroactive agents. Research into 3-(2-

Bromophenoxy)piperidine hydrochloride could explore its activity at various receptors and

transporters, such as those for dopamine, serotonin, or norepinephrine.

Building Block for Drug Discovery
This compound can serve as a versatile intermediate for the synthesis of more complex

molecules. The piperidine nitrogen can be functionalized, and the bromophenyl ring can

participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further

diversity. These modifications could lead to the discovery of novel compounds with a range of

biological activities.

Analog for Structure-Activity Relationship (SAR) Studies
In the context of a drug discovery program centered around aryl piperidinyl ethers, this

compound would be a valuable tool for elucidating structure-activity relationships. By

comparing its biological activity to isomers (e.g., the 4-piperidinyl ether) and other analogs

(e.g., with different halogen substitutions), researchers can gain insights into the structural

requirements for target binding and efficacy.

Conclusion
3-(2-Bromophenoxy)piperidine hydrochloride is a chemical entity with significant potential for

research and development in the pharmaceutical and chemical sciences. While detailed

characterization in the public domain is sparse, its fundamental properties can be reliably

predicted, and a robust synthesis can be proposed based on established chemical knowledge.
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This guide provides a foundational understanding of its properties, synthesis, and potential

applications, serving as a valuable resource for scientists and researchers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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